1-Bromo-3-(butane-1-sulfinyl)benzene

Beschreibung

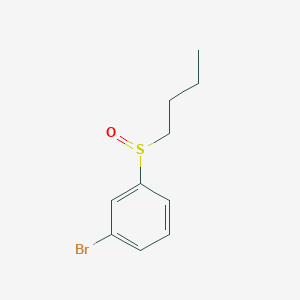

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-butylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrOS/c1-2-3-7-13(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAHJFSTKOMTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616336 | |

| Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215077-69-2 | |

| Record name | 1-Bromo-3-(butane-1-sulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-(butane-1-sulfinyl)benzene CAS number 1215077-69-2

Part 1: Executive Summary & Strategic Utility

1-Bromo-3-(butane-1-sulfinyl)benzene is a specialized organosulfur building block characterized by a meta-substituted benzene ring bearing a bromine atom and an n-butyl sulfoxide moiety. In the context of modern drug discovery, this compound serves as a high-value scaffold for Fragment-Based Drug Design (FBDD) and Lead Optimization .

Its utility is derived from three core structural features:

-

The Bromine Handle: Positioned meta to the sulfoxide, it allows for regioselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity without disrupting the sulfur center.

-

The Sulfinyl Group (-S(=O)-): A stable, polar functional group that acts as a bioisostere for carbonyls or sulfones. It introduces chirality (at the sulfur atom) and improves aqueous solubility compared to the corresponding sulfide or hydrocarbon analogs.

-

The n-Butyl Chain: Provides lipophilic bulk, enabling the probing of hydrophobic pockets within target proteins.

Part 2: Chemical Profile & Structural Analysis

Physicochemical Properties[1][2][3][4]

| Property | Value / Description |

| CAS Number | 1215077-69-2 |

| IUPAC Name | 1-bromo-3-(butane-1-sulfinyl)benzene |

| Molecular Formula | C₁₀H₁₃BrOS |

| Molecular Weight | 261.18 g/mol |

| SMILES | CCCCS(=O)C1=CC=CC(Br)=C1 |

| Appearance | Pale yellow viscous oil or low-melting solid (Stereoisomeric mixture) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Chirality | Racemic (Sulfur center is chiral); separation requires chiral HPLC |

Electronic & Steric Considerations

The sulfinyl group is electron-withdrawing by induction (-I) but can donate electron density via resonance (+R) to a lesser extent than a sulfide. In the meta position, the resonance effects on the bromine are minimized, leaving the bromine activated primarily by inductive withdrawal, making it a suitable partner for oxidative addition in palladium-catalyzed cycles.

Part 3: Synthetic Architecture

The synthesis of CAS 1215077-69-2 must be approached with a strategy that prevents over-oxidation to the sulfone (-SO₂-). The preferred route involves the alkylation of 3-bromobenzenethiol followed by a controlled oxidation.

Synthesis Workflow Diagram (DOT)

Figure 1: Step-wise synthetic pathway emphasizing the critical control point at the oxidation stage to avoid sulfone formation.

Part 4: Detailed Experimental Protocols

Step 1: S-Alkylation (Sulfide Formation)

Objective: Synthesize 1-bromo-3-(butylthio)benzene.

Reagents:

-

3-Bromobenzenethiol (1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

-

Dissolve 3-bromobenzenethiol in DMF (0.5 M concentration) under an inert atmosphere (N₂).

-

Add K₂CO₃ and stir for 15 minutes to generate the thiolate anion.

-

Add 1-bromobutane dropwise. The reaction is typically exothermic; maintain temperature <40°C.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc).

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (100% Hexanes) to yield the sulfide oil.

Step 2: Chemoselective Oxidation (The Critical Step)

Objective: Oxidize sulfide to sulfoxide without forming the sulfone.

Causality & Logic: Using a stoichiometric deficit or exact equivalent of oxidant is crucial. m-Chloroperbenzoic acid (mCPBA) is preferred for small scale due to rapid kinetics, but Sodium Periodate (NaIO₄) is superior for scale-up due to its inability to easily over-oxidize to the sulfone.

Protocol (mCPBA Method):

-

Setup: Dissolve the sulfide intermediate (1.0 eq) in Dichloromethane (DCM, 0.2 M). Cool to -78°C (acetone/dry ice bath). Low temperature maximizes selectivity.

-

Addition: Dissolve mCPBA (1.0 eq, accounting for purity, typically ~77%) in DCM. Add this solution dropwise over 30 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

Quench: Add saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (sodium thiosulfate) to quench unreacted peroxide.

-

Validation: Check TLC. Sulfoxides are significantly more polar than sulfides. If sulfone is present, it will appear less polar than the sulfoxide but more polar than the sulfide.

-

Workup: Separate layers. Wash organic layer with NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct. Dry (MgSO₄) and concentrate.

Part 5: Reactivity & Divergent Synthesis[1]

Once synthesized, CAS 1215077-69-2 serves as a "switchable" core. The bromine atom allows for carbon-carbon bond formation, while the sulfoxide can be modified later.

Divergent Reaction Pathways (DOT)

Figure 2: Functionalization map. The Suzuki pathway is the most robust for library generation.

Application Note: Suzuki Coupling on Sulfoxides

Challenge: Sulfoxides can coordinate to Palladium, potentially poisoning the catalyst or directing C-H activation. Solution: Use bidentate ligands (e.g., dppf, Xantphos) and mild bases (K₃PO₄ or Cs₂CO₃) rather than strong alkoxides.

-

Recommended Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Solvent System: Dioxane/Water (4:1) to solubilize the inorganic base and the polar sulfoxide.

Part 6: References

-

Synthesis of Aryl Sulfoxides: Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides by Oxidation of Sulfides. Organic Preparations and Procedures International. Link

-

Suzuki Coupling of Halo-Sulfoxides: N. Miyaura & A. Suzuki. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

mCPBA Oxidation Protocols: McDonald, R. N., et al. (1970).[2] m-Chloroperbenzoic Acid.[2] Organic Syntheses. Link

-

PubChem Compound Summary: 1-Bromo-3-(butane-1-sulfinyl)benzene.[3] National Center for Biotechnology Information. Link

Sources

physical and chemical properties of 1-Bromo-3-(butane-1-sulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-3-(butane-1-sulfinyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust predictive profile. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and organic synthesis, offering insights into its synthesis, reactivity, and safe handling.

Introduction: The Significance of Aryl Sulfoxides

Aryl sulfoxides are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry and materials science. The sulfoxide functional group, with its chiral sulfur center and its ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties to molecules. The presence of a bromine atom on the aromatic ring further enhances the synthetic versatility of these compounds, making them valuable intermediates for cross-coupling reactions and other transformations. 1-Bromo-3-(butane-1-sulfinyl)benzene, as a member of this class, holds potential as a building block in the synthesis of complex organic molecules. This guide aims to provide a detailed, albeit largely predictive, understanding of its core characteristics.

Molecular and Physical Properties

| Property | Estimated Value | Citation |

| Molecular Formula | C₁₀H₁₃BrOS | [1] |

| Molecular Weight | 261.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [2][3] |

| Boiling Point | > 200 °C at 760 mmHg (with decomposition) | [4][5] |

| Melting Point | Not available; likely a low-melting solid or liquid at room temperature | |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) | [5] |

| Density | ~1.3-1.4 g/cm³ | [3][4] |

| Refractive Index | ~1.58-1.60 | [4] |

Causality Behind the Estimations:

-

Boiling Point: The presence of the polar sulfoxide group and the heavy bromine atom suggests a significantly higher boiling point than simpler alkylbenzenes. However, sulfoxides can undergo thermal decomposition at elevated temperatures.

-

Solubility: The molecule possesses both a polar sulfoxide group and a nonpolar bromophenyl and butyl group. This dual nature suggests miscibility with a range of organic solvents, while the overall nonpolar character predicts poor water solubility.

-

Density: The bromine atom is a major contributor to the density, which is expected to be significantly higher than that of water.

Synthesis and Manufacturing

The most logical and widely practiced method for the synthesis of aryl sulfoxides is the controlled oxidation of the corresponding aryl sulfide.[6] This two-step approach offers high yields and good control over the reaction.

Caption: Synthetic workflow for 1-Bromo-3-(butane-1-sulfinyl)benzene.

Step-by-Step Experimental Protocol (Illustrative):

Part 1: Synthesis of 1-Bromo-3-(butylthio)benzene

-

Reaction Setup: To a stirred solution of 1-bromo-3-mercaptobenzene (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Nucleophilic Substitution: To this mixture, add 1-bromobutane (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-bromo-3-(butylthio)benzene.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Part 2: Oxidation to 1-Bromo-3-(butane-1-sulfinyl)benzene

-

Reaction Setup: Dissolve the purified 1-bromo-3-(butylthio)benzene (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C.

-

Controlled Oxidation: Add a solution of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) or hydrogen peroxide (1.1 eq) dropwise, maintaining the temperature at 0 °C to prevent over-oxidation to the sulfone.[7]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting sulfide is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude sulfoxide can be purified by column chromatography on silica gel to afford the final product.[8]

Spectroscopic and Analytical Characterization

While experimental spectra for 1-Bromo-3-(butane-1-sulfinyl)benzene are not available, the expected spectral features can be predicted based on the functional groups present.

4.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The 3-substituted bromophenyl group will exhibit a complex multiplet pattern for the four aromatic protons.[9]

-

Aliphatic Region (δ 0.9-3.5 ppm):

-

A triplet around δ 0.9 ppm for the terminal methyl group of the butyl chain.

-

Multiplets between δ 1.4 and 1.8 ppm for the two methylene groups of the butyl chain.

-

A multiplet deshielded to around δ 2.7-3.2 ppm for the methylene group alpha to the sulfoxide.[10]

-

4.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Region (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon bearing the bromine atom appearing around δ 122 ppm and the carbon attached to the sulfoxide group being more deshielded.[11][12]

-

Aliphatic Region (δ 13-60 ppm):

-

The terminal methyl carbon will resonate around δ 13-14 ppm.

-

The other methylene carbons of the butyl chain will appear in the δ 22-25 ppm range.

-

The carbon alpha to the sulfoxide will be significantly deshielded, appearing around δ 50-60 ppm.

-

4.3 Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

S=O Stretch: A strong, characteristic absorption band in the region of 1030-1070 cm⁻¹ is indicative of the sulfoxide group.[13][14]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically between 600 and 500 cm⁻¹.

4.4 Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[15][16]

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 260 and 262.

-

Fragmentation: Common fragmentation pathways would include the loss of the butyl group, the sulfinyl group, and the bromine atom. A prominent peak at m/z 77 corresponding to the phenyl cation is also anticipated.[15]

Chemical Reactivity

The chemical reactivity of 1-Bromo-3-(butane-1-sulfinyl)benzene is dictated by the interplay of the bromophenyl and butyl sulfoxide moieties.

Caption: Key reactivity pathways for 1-Bromo-3-(butane-1-sulfinyl)benzene.

-

Aromatic Ring Reactivity: The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 3-position.

-

Sulfoxide Group Reactivity:

-

Reduction: The sulfoxide can be reduced back to the corresponding sulfide using various reducing agents.

-

Oxidation: Further oxidation will yield the corresponding sulfone, 1-bromo-3-(butane-1-sulfonyl)benzene.

-

Pummerer Rearrangement: In the presence of an activating agent like acetic anhydride, the sulfoxide can undergo a Pummerer rearrangement.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-3-(butane-1-sulfinyl)benzene is not available, the following precautions should be taken based on the hazards associated with analogous aryl sulfoxides and brominated aromatic compounds.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Toxicity: While specific toxicity data is unavailable, related compounds can cause skin and eye irritation.[18] Assume the compound is harmful if swallowed or inhaled.

Conclusion

1-Bromo-3-(butane-1-sulfinyl)benzene is a synthetically valuable molecule with potential applications in organic synthesis and medicinal chemistry. Although direct experimental data is scarce, this guide provides a comprehensive, predictive overview of its physical and chemical properties based on established chemical principles and data from analogous compounds. Researchers are advised to use this information as a starting point and to conduct their own analytical characterization for definitive data.

References

- Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog. (2026, January 8).

- 1-bromo-3-ethylbenzene 2725-82-8 - Guidechem.

- 1-Bromo-3-phenylpropane | CAS#:637-59-2 | Chemsrc. (2025, August 24).

- 25752-90-3(1-BROMO-4-(TERT-BUTYLSULFANYL)BENZENE) Product Description.

- 1-Bromo-3-ethynylbenzene | 766-81-4 - TCI Chemicals.

- 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem.

- Benzene, 1-bromo-3-ethyl- | C8H9Br | CID 123170 - PubChem.

- 1-Bromo-3-(2,2-dimethoxyethylsulfinyl)benzene | C10H13BrO3S - PubChem.

- 1-BROMO-3-ETHYNYL-BENZENE | 766-81-4 - ChemicalBook.

- 3-Bromophenol(591-20-8) 1H NMR spectrum - ChemicalBook.

- 14 - SAFETY DATA SHEET.

- Sulfoxide synthesis by oxidation - Organic Chemistry Portal.

- 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- 1H NMR Chemical Shift Values Table - Chemistry Steps.

- The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the... - ResearchGate.

- Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives | Request PDF - ResearchGate. (2025, August 7).

- The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 4).

- How to convert benzene to 1-bromo-3-iodobenzene? - Chemistry Stack Exchange. (2015, August 6).

- SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES - AMyD.

- 13C NMR Chemical Shift - Oregon State University.

- 3 - SAFETY DATA SHEET. (2025, September 5).

- 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- 1H NMR chemical shift ppm table.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE.

- Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. (2020, May 24).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- 1H NMR Chemical Shift - Oregon State University.

- 3972-64-3 | 1-Bromo-3-(tert-butyl)benzene - ChemScene.

- Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. - Proprep.

- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.

- Preparation of 1-bromo-3-nitrobenzene - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, February 14).

- Dimethyl Sulfoxide - the NIST WebBook - National Institute of Standards and Technology.

- Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (2025, August 6).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014, April 2).

- CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [guidechem.com]

- 3. 25752-90-3 CAS MSDS (1-BROMO-4-(TERT-BUTYLSULFANYL)BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog [oreateai.com]

- 5. 1-Bromo-3-phenylpropane | CAS#:637-59-2 | Chemsrc [chemsrc.com]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Bromophenol(591-20-8) 1H NMR [m.chemicalbook.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. asdlib.org [asdlib.org]

- 16. proprep.com [proprep.com]

- 17. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzene, 1-bromo-3-ethyl- | C8H9Br | CID 123170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-3-(butane-1-sulfinyl)benzene: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-bromo-3-(butane-1-sulfinyl)benzene, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, stereochemical properties, plausible synthetic routes, and analytical characterization. Furthermore, we will explore its potential applications in drug discovery, drawing parallels with existing therapeutic agents that share its key structural motifs. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of Bromo-Aryl Sulfoxides

1-Bromo-3-(butane-1-sulfinyl)benzene integrates two crucial pharmacophores: a bromo-aromatic ring and a chiral sulfoxide. The introduction of a bromine atom into a molecular structure can significantly enhance its therapeutic activity and favorably influence its metabolic profile and duration of action.[1] Organobromine compounds are found in a variety of pharmaceuticals, including anesthetics and anticancer drugs.[2][3]

The sulfoxide group, on the other hand, is a versatile functional group in drug design.[4] It can act as a hydrogen bond acceptor and its stereochemistry can profoundly impact a molecule's biological activity.[5] A notable example is the proton pump inhibitor esomeprazole, the (S)-enantiomer of omeprazole, which exhibits improved pharmacokinetic and pharmacodynamic properties.[4] The combination of these two moieties in 1-bromo-3-(butane-1-sulfinyl)benzene makes it a promising scaffold for the development of new therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-bromo-3-(butane-1-sulfinyl)benzene consists of a benzene ring substituted with a bromine atom at position 1 and a butane-1-sulfinyl group at position 3. The sulfinyl group introduces a chiral center at the sulfur atom, meaning the molecule can exist as two enantiomers, (R)- and (S)-1-bromo-3-(butane-1-sulfinyl)benzene.

| Property | Value | Source |

| CAS Number | 1215077-69-2 | |

| Molecular Formula | C₁₀H₁₃BrOS | |

| Molecular Weight | 261.2 g/mol | |

| Predicted Boiling Point | ~350-400 °C (at 760 mmHg) | Inferred from related structures |

| Predicted Solubility | Soluble in organic solvents (e.g., DMSO, dichloromethane, ethyl acetate); sparingly soluble in water. | Inferred from related structures |

Synthesis of 1-Bromo-3-(butane-1-sulfinyl)benzene

A plausible and efficient synthetic route to 1-bromo-3-(butane-1-sulfinyl)benzene involves a two-step process:

-

Synthesis of the precursor sulfide, 1-bromo-3-(butylthio)benzene.

-

Selective oxidation of the sulfide to the sulfoxide.

This approach allows for good control over the introduction of the functional groups and can be adapted for the synthesis of either the racemic mixture or, with the use of a chiral oxidant, an enantioenriched form of the final product.

Caption: Synthetic workflow for 1-Bromo-3-(butane-1-sulfinyl)benzene.

Experimental Protocol: Synthesis of 1-bromo-3-(butylthio)benzene

This protocol is based on a general procedure for nucleophilic aromatic substitution of an aryl halide with a thiol.[6]

-

Materials: 1,3-Dibromobenzene, Butane-1-thiol, Potassium carbonate (K₂CO₃), N,N-Dimethylacetamide (DMAc).

-

Procedure:

-

To a solution of 1,3-dibromobenzene (1.0 eq) in DMAc, add butane-1-thiol (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-(butylthio)benzene.

-

Experimental Protocol: Synthesis of 1-bromo-3-(butane-1-sulfinyl)benzene

This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide.[7]

-

Materials: 1-bromo-3-(butylthio)benzene, Hydrogen peroxide (30% aqueous solution), Glacial acetic acid.

-

Procedure:

-

Dissolve 1-bromo-3-(butylthio)benzene (1.0 eq) in glacial acetic acid.

-

Slowly add hydrogen peroxide (4.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(butane-1-sulfinyl)benzene.

-

Analytical Characterization

The structure and purity of 1-bromo-3-(butane-1-sulfinyl)benzene can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of δ 7.0-8.0 ppm. The butyl chain protons will appear as multiplets in the upfield region (δ 0.9-3.0 ppm). The protons on the carbon adjacent to the sulfoxide group will be diastereotopic and may exhibit complex splitting patterns.[8]

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The four carbons of the butyl chain will also be observable.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band in the region of 1030-1070 cm⁻¹, corresponding to the S=O stretching vibration of the sulfoxide group.[10] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Fragmentation patterns may involve the loss of the butyl group and the sulfoxide moiety.

Applications in Drug Discovery and Development

The unique structural features of 1-bromo-3-(butane-1-sulfinyl)benzene make it an attractive candidate for various applications in drug discovery.

Caption: Potential therapeutic applications of 1-Bromo-3-(butane-1-sulfinyl)benzene.

As a Scaffold for Novel Therapeutics

The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Potential as an Anticancer Agent

Many brominated compounds have shown promise as anticancer agents.[2] The bromine atom can participate in halogen bonding, which can influence drug-target interactions.

Anti-inflammatory and Analgesic Properties

Aryl sulfoxides have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as monoacylglycerol lipase (MAGL).[11][12] This suggests that 1-bromo-3-(butane-1-sulfinyl)benzene and its derivatives could possess anti-inflammatory and analgesic properties.

Antimicrobial Activity

Sulfur-containing compounds, including sulfoxides, have a long history as antimicrobial agents.[13] The unique electronic properties of the sulfoxide group can contribute to the disruption of microbial processes.

Safety, Handling, and Metabolism

Safety and Handling

Organobromine compounds should be handled with care as they can be toxic and environmentally persistent.[14] Sulfoxides are generally considered to be of low toxicity; however, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling 1-bromo-3-(butane-1-sulfinyl)benzene. All work should be conducted in a well-ventilated fume hood.

Metabolism

The metabolism of sulfoxide-containing drugs is an important consideration in drug development. Sulfoxides can be reduced back to the corresponding sulfide or further oxidized to the sulfone.[15] These metabolic transformations can significantly alter the pharmacological activity and pharmacokinetic profile of a drug.

Disposal

Waste containing organobromine compounds should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[16] Incineration at a licensed facility is a common method for the disposal of such waste.[16]

Conclusion

1-Bromo-3-(butane-1-sulfinyl)benzene is a molecule with significant potential in the field of drug discovery. Its unique combination of a bromo-aryl moiety and a chiral sulfoxide group provides a versatile platform for the development of novel therapeutic agents targeting a range of diseases. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, and is intended to serve as a valuable resource for researchers in this exciting area of medicinal chemistry.

References

- CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents. (n.d.).

-

The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics - CONICET. (n.d.). Retrieved January 30, 2026, from [Link]

-

Representative examples of drugs containing an aryl‐substituted heteroarene. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

-

Environmental Fact Sheet, Organobromine - EPA. (n.d.). Retrieved January 30, 2026, from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

-

Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). Retrieved January 30, 2026, from [Link]

-

Dearomative di- and trifunctionalization of aryl sulfoxides via[8][8]-rearrangement - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

-

What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (n.d.). Retrieved January 30, 2026, from [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfoxidation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 30, 2026, from [Link]

-

Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule - Federal Register. (n.d.). Retrieved January 30, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved January 30, 2026, from [Link]

-

In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved January 30, 2026, from [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved January 30, 2026, from [Link]

-

05/08/98: PA EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE. (n.d.). Retrieved January 30, 2026, from [Link]

-

Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand - American Chemical Society. (n.d.). Retrieved January 30, 2026, from [Link]

-

Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

-

Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

Safety in Organic Chemistry Laboratory - TigerWeb. (n.d.). Retrieved January 30, 2026, from [Link]

-

Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

-

Sulfoxide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 30, 2026, from [Link]

-

How to convert benzene to 1-bromo-3-iodobenzene? - Chemistry Stack Exchange. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. (n.d.). Retrieved January 30, 2026, from [Link]

-

Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast , ziprasidone, albendazole and triclabendazole. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

Partial lysergamide - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

1-Bromo-3-butylbenzene | C10H13Br | CID 13954102 - PubChem - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

-

Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? (n.d.). Retrieved January 30, 2026, from [Link]

-

Preparation of 1-bromo-3-nitrobenzene - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.). Retrieved January 30, 2026, from [Link]

-

1-Bromo-3-(but-3-en-1-yl)benzene - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. rsc.org [rsc.org]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 25752-90-3 CAS MSDS (1-BROMO-4-(TERT-BUTYLSULFANYL)BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Federal Register :: Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule [federalregister.gov]

- 15. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-3-(butane-1-sulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(butane-1-sulfinyl)benzene is a multifaceted organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring and a chiral sulfoxide moiety, offers a unique combination of properties. The bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The butane-1-sulfinyl group, with its stereogenic sulfur atom, introduces chirality, which is a critical consideration in the design of bioactive molecules. Furthermore, the sulfoxide functional group can participate in hydrogen bonding and coordination chemistry, influencing the compound's physicochemical properties and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Bromo-3-(butane-1-sulfinyl)benzene, alongside detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for 1-Bromo-3-(butane-1-sulfinyl)benzene, this section provides a detailed prediction of its spectroscopic data based on the well-established principles of NMR, IR, and mass spectrometry, and by analyzing the known spectral properties of its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide a wealth of information regarding the electronic environment of the protons in the molecule. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring, while the aliphatic region will show signals corresponding to the butyl chain.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | t, J ≈ 1.8 Hz | 1H | H-2 |

| ~ 7.65 | ddd, J ≈ 7.9, 1.8, 1.0 Hz | 1H | H-6 |

| ~ 7.55 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4 |

| ~ 7.35 | t, J ≈ 7.9 Hz | 1H | H-5 |

| ~ 2.95 - 2.80 | m | 2H | H-1' |

| ~ 1.80 - 1.65 | m | 2H | H-2' |

| ~ 1.50 - 1.35 | m | 2H | H-3' |

| ~ 0.90 | t, J ≈ 7.4 Hz | 3H | H-4' |

Interpretation:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The signals for the aromatic protons are predicted to appear in the downfield region (7.3-7.9 ppm) due to the deshielding effect of the aromatic ring current. The sulfinyl group is an electron-withdrawing group, which will further deshield the ortho and para protons. The bromine atom also exerts a deshielding effect. The proton at the 2-position (H-2), situated between the two substituents, is expected to be the most deshielded and appear as a triplet due to coupling with H-4 and H-6. The other aromatic protons will exhibit more complex splitting patterns (doublet of doublet of doublets) due to their respective couplings.

-

Aliphatic Protons (H-1', H-2', H-3', H-4'): The protons of the butyl chain will appear in the upfield region. The methylene protons adjacent to the sulfoxide group (H-1') are expected to be diastereotopic due to the chirality at the sulfur atom, and will likely appear as a complex multiplet. The subsequent methylene (H-2' and H-3') and methyl (H-4') protons will show characteristic multiplets and a triplet, respectively, as they are further from the chiral center.

Caption: Predicted ¹H NMR assignments for 1-Bromo-3-(butane-1-sulfinyl)benzene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-3 |

| ~ 133.0 | C-6 |

| ~ 130.5 | C-5 |

| ~ 128.0 | C-4 |

| ~ 125.0 | C-2 |

| ~ 122.5 | C-1 |

| ~ 58.0 | C-1' |

| ~ 24.5 | C-2' |

| ~ 22.0 | C-3' |

| ~ 13.5 | C-4' |

Interpretation:

-

Aromatic Carbons (C-1 to C-6): The aromatic carbons are expected to resonate in the range of 122-145 ppm. The carbon atom attached to the sulfinyl group (C-3) will be significantly deshielded and appear at the lowest field. The carbon bearing the bromine atom (C-1) will also be deshielded. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the two substituents.

-

Aliphatic Carbons (C-1' to C-4'): The carbon of the methylene group attached to the sulfoxide (C-1') is expected around 58 ppm. The other carbons of the butyl chain will appear at higher fields, with the terminal methyl carbon (C-4') being the most shielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the sulfoxide group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Strong | Aliphatic C-H stretching |

| 1580 - 1560 | Medium | Aromatic C=C stretching |

| 1470 - 1430 | Medium | Aromatic C=C stretching |

| ~ 1040 | Strong | S=O stretching |

| 880 - 860 | Strong | Aromatic C-H out-of-plane bending (isolated H) |

| 810 - 750 | Strong | Aromatic C-H out-of-plane bending (three adjacent H's) |

Interpretation:

-

Aromatic C-H and C=C Vibrations: The presence of the benzene ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1400 cm⁻¹ region.[1] The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For a meta-disubstituted benzene, bands are expected in the regions of 880-860 cm⁻¹ and 810-750 cm⁻¹.[2]

-

S=O Stretching: A strong absorption band around 1040 cm⁻¹ is the most characteristic feature of the sulfoxide group.

-

Aliphatic C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region will correspond to the C-H stretching vibrations of the butyl group.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic molecular ion peak pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern will be influenced by the cleavage of the C-S bond and the fragmentation of the butyl chain.

Predicted Key Fragmentation Peaks (m/z)

| m/z | Assignment |

| 276/278 | [M]⁺ (Molecular ion) |

| 259/261 | [M - OH]⁺ |

| 219/221 | [M - C₄H₉]⁺ |

| 199 | [M - C₄H₉O]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 276 and 278, with nearly equal intensities, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Fragmentation: A common fragmentation pathway for sulfoxides is the loss of an oxygen radical followed by rearrangement, or the loss of a hydroxyl radical.[3] Cleavage of the C-S bond can lead to the formation of the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157 and the butylsulfinyl radical. Further fragmentation of the butyl chain is also expected, leading to the formation of a butyl cation ([C₄H₉]⁺) at m/z 57. The loss of the entire butane-1-sulfinyl group would give rise to the bromophenyl radical cation at m/z 155/157.

Caption: Predicted mass spectrometry fragmentation of 1-Bromo-3-(butane-1-sulfinyl)benzene.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 1-Bromo-3-(butane-1-sulfinyl)benzene and the acquisition of its spectroscopic data.

Synthesis of 1-Bromo-3-(butane-1-sulfinyl)benzene

The most common and reliable method for the synthesis of aryl sulfoxides is the oxidation of the corresponding aryl sulfide.[4]

Step 1: Synthesis of 1-Bromo-3-(butylthio)benzene

This reaction involves the nucleophilic substitution of a suitable starting material with butanethiol.

-

Materials:

-

1,3-Dibromobenzene

-

Butanethiol

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 1,3-dibromobenzene (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and butanethiol (1.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 1-bromo-3-(butylthio)benzene.

-

Step 2: Oxidation to 1-Bromo-3-(butane-1-sulfinyl)benzene

-

Materials:

-

1-Bromo-3-(butylthio)benzene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-bromo-3-(butylthio)benzene (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to yield 1-bromo-3-(butane-1-sulfinyl)benzene.

-

Caption: Synthetic route to 1-Bromo-3-(butane-1-sulfinyl)benzene.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[5]

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Place a small amount of the neat compound directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Introduce the sample via a direct insertion probe or through a gas chromatograph.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Bromo-3-(butane-1-sulfinyl)benzene, a compound with significant potential in synthetic and medicinal chemistry. The predicted ¹H and ¹³C NMR, IR, and mass spectral data, along with the provided experimental protocols, offer a robust framework for the synthesis, identification, and characterization of this molecule. These data are essential for researchers and professionals working on the development of novel compounds where the unique structural features of 1-Bromo-3-(butane-1-sulfinyl)benzene can be strategically exploited. The self-validating nature of the combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation of this and related compounds.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014. [Link]

-

Khmelnitskii, R. A.; Efremov, Y. A. Mass spectra of sulfoxides and sulfones. Russ. Chem. Rev.1976 , 45 (8), 674–686. [Link]

-

Smith, B. C. The C-H Wag, A Remarkably Useful Group of Absorptions. Spectroscopy2016 , 31 (5), 28-34. [Link]

-

Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer, 2009. [Link]

-

Field, L. D.; Sternhell, S.; Kalman, J. R. Organic Structures from Spectra, 5th ed.; John Wiley & Sons, 2012. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chem. Asian J.2018 , 13, 1267-1274. [Link]

-

Li, Y.; et al. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O₂/Air. Org. Lett.2019 , 21 (22), 9015–9019. [Link]

-

Mondal, S.; et al. A mild and efficient protocol for the synthesis of aryl/alkyl sulfoxides using H₂O₂ as an oxidant. Tetrahedron Lett.2008 , 49 (48), 6831-6834. [Link]

-

Procter, D. J.; et al. Organic Chemistry, 4th ed.; Oxford University Press, 2019. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

13C NMR analysis of 1-Bromo-3-(butane-1-sulfinyl)benzene

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-3-(butane-1-sulfinyl)benzene

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Bromo-3-(butane-1-sulfinyl)benzene using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the theoretical underpinnings of ¹³C NMR analysis for substituted aromatic sulfoxides, explains the causal reasoning behind experimental choices, and presents a self-validating protocol incorporating advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). By integrating predictive analysis with a robust experimental workflow, this guide serves as an authoritative resource for the precise characterization of this and structurally related molecules.

Introduction: The Imperative for Structural Verification

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is non-negotiable. 1-Bromo-3-(butane-1-sulfinyl)benzene, a molecule featuring a stereogenic sulfur center and a dissymmetrically substituted aromatic ring, presents a unique characterization challenge.[1] The presence of both a halogen and a sulfoxide group imparts specific electronic and steric properties that are crucial to its function and reactivity.

¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, offering unambiguous insights into the carbon framework of a molecule.[2] Unlike ¹H NMR, the broad chemical shift range and the direct observation of the carbon backbone make ¹³C NMR exceptionally powerful for identifying the number of non-equivalent carbons and probing their electronic environments. This guide will detail the complete workflow for analyzing 1-Bromo-3-(butane-1-sulfinyl)benzene, from theoretical prediction to final spectral assignment.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

A robust analysis begins with a theoretically grounded prediction of the spectrum. The chemical shift (δ) of each carbon atom in 1-Bromo-3-(butane-1-sulfinyl)benzene is governed by the combined electronic effects of the bromo and butane-sulfinyl substituents on the benzene ring.

The molecule possesses 10 chemically non-equivalent carbon atoms, which should result in 10 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Figure 1. Structure of 1-Bromo-3-(butane-1-sulfinyl)benzene with IUPAC numbering for spectral assignment.

Substituent Effects on Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are predicted by considering the substituent chemical shift (SCS) effects of the bromo and sulfinyl groups relative to the chemical shift of benzene (~128.5 ppm).[3]

-

Bromo Group (-Br): The bromine atom exerts a complex influence. While its electronegativity suggests a deshielding (downfield shift) effect, the "heavy atom effect" introduces significant diamagnetic shielding, causing a notable upfield shift for the ipso-carbon (C1).[4][5] For bromobenzene, the ipso-carbon appears around 122-123 ppm.[6] The ortho (C2, C6) and para (C4) carbons are slightly deshielded, while the meta (C3, C5) carbons are minimally affected.

-

Butane-sulfinyl Group (-SO-(CH₂)₃CH₃): The sulfoxide group is moderately electron-withdrawing and will deshield the attached ipso-carbon (C3) significantly.[7][8] This deshielding effect also extends to the ortho (C2, C4) and para (C6) positions. The effect on the meta-position (C1, C5) is expected to be minor.

Chemical Shifts of the Aliphatic Butyl Chain (C7-C10)

The aliphatic carbons of the butyl chain exhibit more predictable chemical shifts.

-

C7 (α-carbon): Directly bonded to the electronegative sulfoxide group, this carbon will be the most deshielded of the aliphatic carbons, typically appearing in the 55-65 ppm range.

-

C8, C9, C10 (β, γ, δ-carbons): These carbons will appear in the standard alkane region. The chemical shifts will decrease as the distance from the sulfoxide group increases, with C10 (the terminal methyl group) being the most shielded (furthest upfield).[9]

Predicted Chemical Shift Summary

The following table summarizes the predicted chemical shifts and the expected results from DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which are crucial for distinguishing between CH₃, CH₂, CH, and quaternary (Cq) carbons.[10][11]

| Carbon | Predicted δ (ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Rationale |

| C1 | ~123 | Cq (C-Br) | Absent | Absent | Ipso to Br; heavy atom shielding effect. |

| C2 | ~125-130 | CH | Positive | Positive | Ortho to both substituents; competing effects. |

| C3 | ~145-150 | Cq (C-S) | Absent | Absent | Ipso to sulfoxide; strongly deshielded. |

| C4 | ~128-132 | CH | Positive | Positive | Ortho to sulfoxide, meta to bromo. |

| C5 | ~130-134 | CH | Positive | Positive | Meta to sulfoxide, ortho to bromo. |

| C6 | ~124-128 | CH | Positive | Positive | Para to sulfoxide, ortho to bromo. |

| C7 | ~55-65 | CH₂ | Absent | Negative | α to sulfur; strongly deshielded. |

| C8 | ~22-28 | CH₂ | Absent | Negative | β to sulfur. |

| C9 | ~20-25 | CH₂ | Absent | Negative | γ to sulfur. |

| C10 | ~13-15 | CH₃ | Absent | Positive | Terminal methyl group; most shielded. |

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of spectral data hinges on a meticulous and well-designed experimental procedure. The following protocol incorporates standard ¹³C NMR with DEPT experiments to provide a self-validating dataset.

Sample Preparation

-

Mass Measurement: Accurately weigh 20-30 mg of 1-Bromo-3-(butane-1-sulfinyl)benzene. Causality: This mass provides a sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without leading to solubility issues.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3][9][12] Causality: CDCl₃ is a standard solvent with good solubilizing power for many organic molecules. Its deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for drift. Its single carbon signal at ~77.16 ppm is easily identified and serves as a secondary chemical shift reference.

-

Homogenization: Vortex the sample gently until the solid is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup & Data Acquisition

The following workflow illustrates the logical progression from sample preparation to final data analysis.

Caption: Experimental workflow from sample preparation to spectral assignment.

Acquisition Parameters (Example for a 500 MHz Spectrometer):

-

Experiment 1: Standard Proton-Decoupled ¹³C Spectrum

-

Pulse Program: zgpg30 (standard power-gated decoupling)

-

Spectral Width (SW): ~240 ppm (0-240 ppm)

-

Number of Scans (NS): 1024. Causality: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope, improving the signal-to-noise ratio.

-

Relaxation Delay (D1): 2.0 seconds. Causality: A 2s delay is a good starting point to allow for sufficient relaxation of most carbons. For quantitative analysis, especially of quaternary carbons, this delay should be increased to 5 times the longest T₁ relaxation time.

-

-

Experiment 2: DEPT-90

-

Pulse Program: Standard DEPT-90 sequence.

-

Parameters: NS and D1 can often be reduced from the standard ¹³C experiment as this is a polarization transfer technique, which enhances signal intensity.[13]

-

-

Experiment 3: DEPT-135

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters: Similar to DEPT-90.

-

Data Processing and Interpretation

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired Free Induction Decays (FIDs).

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or an internal tetramethylsilane (TMS) standard to 0.00 ppm.[3]

-

Initial Assignment: Correlate the signals from the three spectra:

-

Identify all 10 carbon signals in the standard ¹³C spectrum.

-

Use the DEPT-90 spectrum to unambiguously identify all CH carbons.[11][14]

-

Use the DEPT-135 spectrum to differentiate CH₃/CH (positive phase) from CH₂ (negative phase).

-

Any peaks present in the standard ¹³C spectrum but absent in both DEPT spectra are quaternary carbons (Cq).[10]

-

-

Final Assignment: Combine the empirical data from the DEPT experiments with the theoretical predictions from Section 2 to assign each of the 10 peaks to a specific carbon in the 1-Bromo-3-(butane-1-sulfinyl)benzene structure. The combination of these techniques provides a cross-validated, trustworthy assignment of the molecule's carbon skeleton.

Conclusion

The structural analysis of 1-Bromo-3-(butane-1-sulfinyl)benzene via ¹³C NMR spectroscopy is a multi-faceted process that benefits from a synergistic approach. By combining a theoretical understanding of substituent effects with a rigorous, multi-pulse sequence experimental protocol, an unambiguous and reliable structural confirmation can be achieved. The workflow detailed in this guide, emphasizing the complementary nature of standard ¹³C and DEPT experiments, provides a robust and self-validating methodology essential for researchers in chemical synthesis and drug discovery.

References

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

long. (2017). 13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. Retrieved from [Link]

-

Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

user10573. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate. Retrieved from [Link]

-

Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. Retrieved from [Link]

-

Doc Brown. (n.d.). C-13 NMR spectrum of benzene. Retrieved from [Link]

-

Lourenço, D. L., & Fernandes, A. C. (2024). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)₅. The Royal Society of Chemistry. Retrieved from [Link]

-

long. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown. (n.d.). C-13 NMR spectrum of 1-bromobutane. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2007). Substituent effects of the N,N-dimethylsulfamoyl group on the ¹H and ¹³C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 45(6), 526-530. Retrieved from [Link]

-

Perjéssy, A., et al. (2000). ¹H and ¹³C NMR study of 2-substituted phenyl methyl sulphides. Magnetic Resonance in Chemistry, 38(9), 775-778. Retrieved from [Link]

-

Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4431-4563. Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(8), 752-763. Retrieved from [Link]

-

Chegg. (2021). Solved: 11. Example the 13C-NMR spectrum of bromobenzene. Retrieved from [Link]

-

Kumar, S., et al. (2018). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules, 23(11), 2959. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 7). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. YouTube. Retrieved from [Link]

-

Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

-

Pearson. (2023). How might you use ¹³C NMR spectroscopy to differentiate between.... Retrieved from [Link]

-

Harris, R. K., et al. (2005). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Magnetic Resonance in Chemistry, 43(10), 785-794. Retrieved from [Link]

-

Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

-

Buchanan, G. W., et al. (1976). A Carbon-13 Nuclear Magnetic Resonance Investigation of Some Substituted Methyl Phenyl Sulfides, Sulfoxides, and Sulfones. Canadian Journal of Chemistry, 54(14), 2319-2325. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

MDPI. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

-

AcidFlask. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromobenzene. Retrieved from [Link]

-

Doc Brown. (n.d.). Advanced Organic Chemistry: ¹³C NMR spectrum of but-1-ene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solved 11. Example the 13C-NMR spectrum of bromobenzene | Chegg.com [chegg.com]

- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 12. rsc.org [rsc.org]

- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 14. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

Technical Guide: IR Spectroscopy of 1-Bromo-3-(butane-1-sulfinyl)benzene

Executive Summary

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 1-Bromo-3-(butane-1-sulfinyl)benzene . This molecule represents a critical class of chiral alkyl aryl sulfoxides , frequently utilized as stereochemical scaffolds in pharmaceutical synthesis.

The sulfinyl group (

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators. The structure consists of a meta-substituted benzene ring, a flexible butyl chain, and a polar sulfinyl linker.

Key Functional Groups

-

The Sulfoxide Linker (

): This is the most diagnostic feature. The bond has significant double-bond character but is highly polarizable (S -

The Aryl Halide (

): The heavy bromine atom creates a low-frequency stretch, often near the detector cutoff in standard IR, but influences the ring breathing modes. -

The Alkyl Chain (

): Provides standard aliphatic C-H stretching and bending modes, serving as an internal intensity reference.

Experimental Protocol

Given the likely physical state of alkyl aryl sulfoxides (viscous oil or low-melting solid) and their hygroscopic nature, Attenuated Total Reflectance (ATR) is the mandated sampling technique.

Instrumentation & Parameters

-

Interface: Single-bounce Diamond ATR (ZnSe is acceptable but less durable against potential abrasive micro-crystallites).

-

Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving complex fingerprint splitting).

-

Scans: 32 scans (routine) or 64 scans (high signal-to-noise ratio).

-

Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT (Mercury Cadmium Telluride) is not required unless performing kinetic studies.

Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for sample handling to ensure spectral fidelity.

Spectral Analysis & Interpretation

The spectrum of 1-Bromo-3-(butane-1-sulfinyl)benzene is defined by three distinct regions. The values below are derived from first-principles vibrational spectroscopy of structural analogs (alkyl aryl sulfoxides and meta-substituted halides).

The Diagnostic Region (1350 – 900 cm⁻¹)

This is the critical zone for confirming the sulfinyl moiety.

-

S=O Stretch (1030 – 1070 cm⁻¹):

-

Appearance: Strong, broad band.

-

Solvent Effect: In neat samples (ATR), intermolecular dipole interactions may broaden this peak. If water is present (H-bonding), this peak will shift to lower wavenumbers (e.g., ~1020 cm⁻¹).

-

Differentiation: This band is absent in the sulfide precursor.

-

The Fingerprint Region (900 – 600 cm⁻¹)

This region confirms the meta-substitution pattern.

-

C-H Out-of-Plane (OOP) Bending:

-

690 – 710 cm⁻¹: Ring deformation (characteristic of meta-substitution and monosubstitution).

-

750 – 810 cm⁻¹: Corresponds to the three adjacent hydrogen atoms on the ring (positions 4, 5, 6).

-

~860 – 900 cm⁻¹: Corresponds to the isolated hydrogen atom (position 2, between Br and S=O).

-

High-Frequency Region (3100 – 2800 cm⁻¹)

-

Aromatic C-H: Weak bands > 3000 cm⁻¹.[1]

-

Aliphatic C-H: Strong bands < 3000 cm⁻¹ (2960, 2930, 2870 cm⁻¹) arising from the butyl chain.

Summary Table of Expected Peaks

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3050 – 3080 | Weak | Ar–H Stretch | Aromatic ring protons. |

| 2960, 2930 | Medium | C–H Stretch | Asymmetric stretch of butyl methyl/methylene groups. |

| 2870 | Medium | C–H Stretch | Symmetric stretch of butyl chain. |

| 1580, 1470 | Med-Strong | C=C Ring Stretch | "Breathing" modes of the benzene ring. |

| 1030 – 1070 | Very Strong | S=O Stretch | Primary confirmation of Sulfoxide. |

| 750 – 810 | Strong | C–H OOP Bend | 3-adjacent hydrogens (Meta-substitution). |

| 690 – 710 | Strong | Ring Bend | Characteristic of meta-isomers. |

| ~550 | Medium | C–Br Stretch | Aryl bromide marker (may be near ATR cutoff). |

Quality Control: A Self-Validating System

In synthetic workflows, the target sulfoxide is typically generated by oxidizing a sulfide. Over-oxidation leads to the sulfone. IR spectroscopy is the fastest method to validate this reaction endpoint without running HPLC.

The "Traffic Light" Logic

-

Sulfide (Starting Material): No strong bands between 1000–1400 cm⁻¹.

-

Sulfoxide (Target): Single strong band at ~1050 cm⁻¹.

-

Sulfone (Impurity): Two strong bands at ~1150 cm⁻¹ (symmetric) and ~1320 cm⁻¹ (asymmetric).

QC Logic Diagram